molecular formula C16H16N2O6S B2860723 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide CAS No. 868143-35-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B2860723
CAS No.: 868143-35-5
M. Wt: 364.37
InChI Key: KKEGJBDASXOXCT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.37. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15N3O4S2
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 578734-01-7

The compound features a unique structure that includes a tetrahydrothiophene ring, a furan moiety, and a nitrobenzamide core. The presence of the nitro group is particularly significant due to its known biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. The mechanism involves the nitro group inducing redox reactions within microbial cells, leading to cell death. This compound has shown potential against various pathogens, including Helicobacter pylori and Pseudomonas aeruginosa .

Anticancer Properties

Nitro compounds are often investigated for their anticancer potential. The ability of the nitro group to interact with cellular components may lead to apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among similar benzamide derivatives. The modulation of inflammatory pathways may be achieved through the inhibition of pro-inflammatory cytokines .

The proposed mechanisms by which this compound exerts its effects include:

  • Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in target cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, thereby modulating cellular responses.
  • DNA Interaction : Nitro compounds can intercalate into DNA or form adducts, leading to genetic damage and apoptosis in cancer cells .

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of related compounds:

StudyFindings
Demonstrated significant antimicrobial activity against H. pylori with a related nitro compound.
Investigated the anticancer effects of similar benzamide derivatives, showing promise in inhibiting tumor growth in vitro.
Explored the anti-inflammatory properties of nitro compounds, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c19-16(12-3-5-13(6-4-12)18(20)21)17(10-15-2-1-8-24-15)14-7-9-25(22,23)11-14/h1-6,8,14H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEGJBDASXOXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.